molecular formula C20H12O5S B14191713 Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- CAS No. 890045-48-4

Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)-

Katalognummer: B14191713
CAS-Nummer: 890045-48-4
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: PCYAWODOQPYQOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- is a complex organic compound that contains a benzoic acid moiety linked to a thioxanthene derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities.

    Thioxanthene derivatives: Compounds such as thioxanthone and its derivatives.

Uniqueness

What sets benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- apart is its combination of a benzoic acid moiety with a thioxanthene derivative, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

890045-48-4

Molekularformel

C20H12O5S

Molekulargewicht

364.4 g/mol

IUPAC-Name

4-(9,10,10-trioxothioxanthen-3-yl)benzoic acid

InChI

InChI=1S/C20H12O5S/c21-19-15-3-1-2-4-17(15)26(24,25)18-11-14(9-10-16(18)19)12-5-7-13(8-6-12)20(22)23/h1-11H,(H,22,23)

InChI-Schlüssel

PCYAWODOQPYQOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.